molecular formula C20H36O16 B8070298 Amberlite CG-50

Amberlite CG-50

Cat. No. B8070298
M. Wt: 532.5 g/mol
InChI Key: GFZFEWWPMNSVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amberlite CG-50 is a useful research compound. Its molecular formula is C20H36O16 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amberlite CG-50 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amberlite CG-50 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metal Ion Sorption : It is effective in sorbing metal ions like magnesium, calcium, copper, and zinc. The sorption properties are explained by the complexation by carboxylic groups within the resin (Pesavento, Biesuz, & Cortina, 1994).

  • Hydrazinolytic Procedure for C-Terminal Amino Acids : Amberlite CG-50 improves the yield of C-terminal amino acids in proteins, which is crucial for protein characterization (Braun & Schroeder, 1967).

  • Protein Sorption : The resin is used for studying the sorption of proteins, where the interaction involves ion-exchange equilibria and hydrogen bonds. This application is significant for chromatography and separation sciences (Arányi & Boross, 1974).

  • Monoamine Oxidase Activity Measurement : It's used in the separation of oxidation products of biogenic amines, essential in studying enzyme activity and neurotransmitter metabolism (Jain, Sands, & von Korff, 1973).

  • Serotonin Determination in Tissues : The resin aids in isolating serotonin for spectrophotofluorometric determination, relevant in neurochemical research (Davis, Huff, & Brown, 1964).

  • ACTH Synthesis Study : It's used in the extraction procedure for isolating rat pituitary ACTH, a hormone crucial in stress response studies (Porter, Hyde, & Coyne, 1977).

  • Apyrase Study : The resin is helpful in purifying apyrase, an enzyme important in nucleotide metabolism (Molnár & Lorand, 1961).

  • Salting-out Chromatography : It is used in the separation of hydroxybenzoic acid isomers, a technique relevant in analytical chemistry (Funasaka, Fujimura, & Kushida, 1972).

  • Serotonin Detection in Blood : The resin assists in the concentration and purification of serotonin for fluorometric assays, essential in psychiatric and neurological research (Frattini, Cucchi, Santagostino, & Corona, 1979).

  • Catecholamines and Metanephrines Determination : It's used in the isolation of these compounds from urine, important for clinical diagnosis of various disorders (Abeling, van Gennip, Overmars, & Voûte, 1984).

properties

IUPAC Name

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZFEWWPMNSVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amberlite CG-50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.